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Cat. No.: B11929627

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir-d3 is the deuterated analog of Oseltamivir, a potent and selective inhibitor of the
neuraminidase enzyme of influenza A and B viruses. The replacement of three hydrogen atoms
with deuterium atoms in the acetyl group results in a heavier molecular weight, making it an
ideal internal standard for pharmacokinetic and bioanalytical studies involving Oseltamivir. This
technical guide provides an in-depth overview of the chemical properties, structure, and
analytical methodologies related to Oseltamivir-d3.

Chemical Properties and Structure

Oseltamivir-d3, systematically named ethyl (3R,4R,5S)-5-amino-4-[(2,2,2-
trideuterioacetyl)amino]-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, is a synthetic
compound.[1] The introduction of deuterium provides a distinct mass signature for mass
spectrometry-based detection without significantly altering its chemical behavior.

Table 1: Chemical and Physical Properties of
Oseltamivir-d3
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Property Value Source
Chemical Formula C16H25D3N204 [1]
Molecular Weight 315.42 g/mol [1]
Exact Mass 315.22373762 Da [1]
CAS Number 1093851-61-6 [1]

ethyl (3R,4R,5S)-5-amino-3-
entan-3-yloxy-4-[(2,2,2-
IUPAC Name p. ) yioxy-4-( ) [1]
trideuterioacetyl)amino]cyclohe

xene-1-carboxylate

Synonyms Oseltamivir D3, Tamiflu-d3 [2]

Physical State White to off-white solid powder  [3]

Powder: -20°C for 3 years, 4°C
. for 2 years. In solvent: -80°C
Storage Conditions [3]
for 6 months, -20°C for 1

month.

Chemical Structure

The chemical structure of Oseltamivir-d3 is identical to that of Oseltamivir, with the exception
of the three deuterium atoms on the acetyl group.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Oseltamivir-D3
https://pubchem.ncbi.nlm.nih.gov/compound/Oseltamivir-D3
https://pubchem.ncbi.nlm.nih.gov/compound/Oseltamivir-D3
https://pubchem.ncbi.nlm.nih.gov/compound/Oseltamivir-D3
https://pubchem.ncbi.nlm.nih.gov/compound/Oseltamivir-D3
https://pubchem.ncbi.nlm.nih.gov/compound/163285520
https://www.invivochem.com/Oseltamivir-acid-d3.html
https://www.invivochem.com/Oseltamivir-acid-d3.html
https://www.benchchem.com/product/b11929627?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

0

il =

H

|
O : N
j D

Figure 1. Chemical structure of Oseltamivir-d3.

Mechanism of Action

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active metabolite, oseltamivir
carboxylate. Oseltamivir carboxylate acts as a competitive inhibitor of the viral neuraminidase
enzyme. This enzyme is crucial for the release of newly formed virus particles from infected

cells. By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus to other
cells.
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Mechanism of action of Oseltamivir.

Synthesis of Oseltamivir-d3

While a specific detailed protocol for the synthesis of Oseltamivir-d3 is not readily available in
the public domain, its synthesis would closely follow the established routes for Oseltamivir, with
the key difference being the introduction of the deuterated acetyl group.[4] A plausible synthetic
approach would involve the acylation of the amino group of the Oseltamivir precursor with a
deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride.

The common industrial synthesis of Oseltamivir starts from (-)-shikimic acid.[4] The synthesis
involves several steps to construct the cyclohexene ring with the correct stereochemistry,
followed by the introduction of the amino and pentyl ether side chains. The final step in the
formation of Oseltamivir is the acetylation of the primary amine. To produce Oseltamivir-d3,
this step would be modified as follows:

(Final Acetylation Step - Conceptual)

e Reactant: (3R,4R,5S)-5-amino-4-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid
ethyl ester (or a similar precursor with a free amino group).

» Reagent: Acetic anhydride-d6 or Acetyl-d3 chloride.
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» Solvent: A suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
e Base: A non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct.

e Procedure: The amino precursor would be dissolved in the solvent, and the base would be
added. The deuterated acetylating agent would then be added dropwise at a controlled
temperature (e.g., 0 °C to room temperature). The reaction would be stirred until completion,
monitored by a suitable technique like thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Workup and Purification: The reaction mixture would be quenched, extracted, and the
organic layer washed and dried. The crude product would then be purified by column
chromatography or recrystallization to yield pure Oseltamivir-d3.

Experimental Protocols: Analysis of Oseltamivir-d3

Oseltamivir-d3 is primarily used as an internal standard in the quantitative analysis of
Oseltamivir and its active metabolite, Oseltamivir carboxylate, in biological matrices. The most
common analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-
MS/MS).

Table 2: Typical LC-MS/MS Parameters for Oseltamivir

. Oseltamivir-d3 Oseltamivir
Parameter Oseltamivir
(Internal Standard) Carboxylate
Precursor lon (m/z) 313.2 316.2 285.2
Product lon (m/z) 225.1 228.1 138.1

o Positive Electrospray Positive Electrospray Positive Electrospray
lonization Mode o o o
lonization (ESI+) lonization (ESI+) lonization (ESI+)

Detailed Experimental Protocol: Quantification of
Oseltamivir in Human Plasma by LC-MS/MS
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This protocol is a representative example and may require optimization for specific
instrumentation and applications.

1. Sample Preparation (Protein Precipitation)

e To 100 pL of human plasma sample, add 10 pL of Oseltamivir-d3 internal standard working
solution (e.g., 1 pg/mL in methanol).

e Add 300 pL of acetonitrile to precipitate the plasma proteins.

o Vortex the mixture for 1 minute.

e Centrifuge at 10,000 rpm for 10 minutes at 4°C.

o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 40°C.

» Reconstitute the residue in 100 pL of the mobile phase.

e Inject an aliquot (e.g., 10 pL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

e Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 um patrticle size).

¢ Mobile Phase A: 0.1% formic acid in water.

e Mobile Phase B: 0.1% formic acid in acetonitrile.

e Gradient Elution:

0-0.5 min: 10% B

[e]

0.5-2.5 min: Gradient to 90% B

[e]

2.5-3.0 min: Hold at 90% B

o

[¢]

3.0-3.1 min: Gradient back to 10% B
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o 3.1-5.0 min: Re-equilibration at 10% B

Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
. Mass Spectrometry Conditions
lon Source: Electrospray lonization (ESI) in positive mode.
Scan Type: Multiple Reaction Monitoring (MRM).
lon Spray Voltage: 5500 V.
Curtain Gas: 30 psi.
Collision Gas: Nitrogen.
Gas 1 (Nebulizer Gas): 50 psi.
Gas 2 (Heater Gas): 50 psi.

Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP)
should be optimized for each analyte and the specific mass spectrometer used.
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Workflow for Oseltamivir analysis.
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Conclusion

Oseltamivir-d3 is an indispensable tool in the research and development of the antiviral drug
Oseltamivir. Its stable isotopic label allows for precise and accurate quantification in complex
biological matrices, which is fundamental for understanding the pharmacokinetics and efficacy
of Oseltamivir. This guide has provided a comprehensive overview of its chemical properties,
structure, and the analytical methodologies that are crucial for its application in a professional
research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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